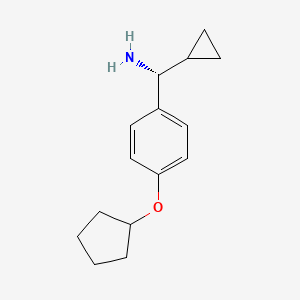

(R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine

Description

(R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine is a chiral amine featuring a cyclopentyloxy-substituted phenyl ring and a cyclopropyl group attached to a methanamine backbone. The R-configuration at the stereogenic center is critical for its biological activity, as stereochemistry often influences binding affinity and selectivity in drug-receptor interactions .

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

(R)-(4-cyclopentyloxyphenyl)-cyclopropylmethanamine |

InChI |

InChI=1S/C15H21NO/c16-15(11-5-6-11)12-7-9-14(10-8-12)17-13-3-1-2-4-13/h7-11,13,15H,1-6,16H2/t15-/m1/s1 |

InChI Key |

VOQXTDYESXJSPL-OAHLLOKOSA-N |

Isomeric SMILES |

C1CCC(C1)OC2=CC=C(C=C2)[C@@H](C3CC3)N |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)C(C3CC3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine typically involves the formation of the cyclopropyl group and the attachment of the cyclopentyloxy group to the phenyl ring. One common method for synthesizing cyclopropanes is through hydrogen-borrowing catalysis, which involves the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis . This method provides an efficient route to cyclopropyl-containing compounds.

Industrial Production Methods

Industrial production of ®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of enantioselective Michael Initiated Ring Closure (MIRC) reactions has also been explored for the synthesis of chiral cyclopropane derivatives .

Chemical Reactions Analysis

Types of Reactions

®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities and interactions with biological targets.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as a pharmacophore in drug design.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural differentiator of (R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine is the cyclopentyloxy group on the para-position of the phenyl ring. Key analogs and their substituent variations include:

Key Observations :

- Cyclopentyl vs. Cyclopropyl : Cyclopentyl groups (as in the target compound) may improve membrane permeability due to increased hydrophobicity, whereas cyclopropyl groups are smaller and may reduce steric hindrance in binding pockets .

- Stereochemistry : The R-configuration is conserved in pharmacologically active analogs, such as cardiac troponin activators and kinase inhibitors , suggesting its importance in target engagement.

Commercial and Research Availability

- Purity and Availability: Many analogs are available at >95% purity for research (e.g., ).

- Regulatory Status : Analogs like (1-(4-(tert-butyl)phenyl)cyclopropyl)methanamine are labeled for laboratory use only, highlighting regulatory constraints for uncharacterized compounds .

Biological Activity

(R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cyclopropyl group, a cyclopentyloxy substituent, and a phenyl ring. Its unique structure may influence its interaction with biological targets, enhancing selectivity and potency.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the modulation of neurotransmitter systems and potential therapeutic applications in neurological disorders.

The compound's mechanism of action is primarily linked to its interaction with serotonin receptors, specifically the 5-HT2C receptor. It has been shown to act as an agonist, influencing G protein signaling pathways which are crucial for neurotransmission. This selectivity is significant as it may reduce side effects associated with non-selective agonists.

In Vitro Studies

In vitro assays have demonstrated that this compound has a high binding affinity for the 5-HT2C receptor, with an EC50 value indicating potent activity. This suggests its potential use in treating conditions like depression and anxiety where serotonin modulation is beneficial.

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant agonistic activity at 5-HT2C receptors (EC50 = 23 nM) |

| Study 2 | Showed no β-arrestin recruitment, indicating functional selectivity |

| Study 3 | Indicated potential antipsychotic effects in animal models |

Case Studies

- Antipsychotic Activity : In a study involving amphetamine-induced hyperactivity models, this compound exhibited significant antipsychotic-like effects, suggesting its utility in managing psychotic disorders.

- Neuroprotective Effects : Another investigation highlighted the compound's neuroprotective properties in models of neurodegeneration, potentially offering therapeutic avenues for diseases like Alzheimer's.

Comparative Analysis

When compared to similar compounds such as cyclopropyl(phenyl)methanamine, this compound shows enhanced selectivity for the 5-HT2C receptor due to the presence of the cyclopentyloxy group. This modification appears to improve binding affinity and functional outcomes.

| Compound | 5-HT2C Affinity | Selectivity |

|---|---|---|

| Cyclopropyl(phenyl)methanamine | Moderate | Non-selective |

| This compound | High | Selective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.